molecular formula C7H11NO2 B7895111 Ethyl 2-aminopent-4-ynoate

Ethyl 2-aminopent-4-ynoate

Cat. No.: B7895111
M. Wt: 141.17 g/mol
InChI Key: KDXHMSSQTZYIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-aminopent-4-ynoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of pentynoic acid and features an amino group at the second carbon and an ethyl ester at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-aminopent-4-ynoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . This method typically requires a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often involve heating the reactants to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of ethyl 2-amino-4-pentynoate may involve more advanced techniques such as catalytic hydrogenation or the use of phase transfer catalysts to enhance reaction efficiency and yield . These methods are designed to optimize the production process while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminopent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Imines and other substituted amines.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-pentynoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .

Properties

IUPAC Name

ethyl 2-aminopent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXHMSSQTZYIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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